1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid is a complex organic compound that features both an indole and a piperidine ring. The indole ring is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while the piperidine ring is a six-membered heterocycle containing one nitrogen atom. The presence of the 6-chloro substituent on the indole ring and the propanoyl linkage to the piperidine ring adds to the compound’s complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Propanoylation: The propanoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling: The final step involves coupling the 6-chloroindole derivative with the piperidine-4-carboxylic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-indol-3-yl)propanoyl)piperidine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(3-(5-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid: Chlorine substituent at a different position, which may influence its chemical properties.
Uniqueness
1-(3-(6-chloro-1H-indol-1-yl)propanoyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the chlorine atom on the indole ring, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(6-chloroindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-2-1-12-3-7-19(15(12)11-14)10-6-16(21)20-8-4-13(5-9-20)17(22)23/h1-3,7,11,13H,4-6,8-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUYARJHXHRGIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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